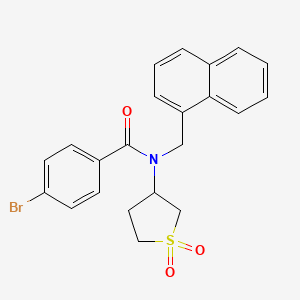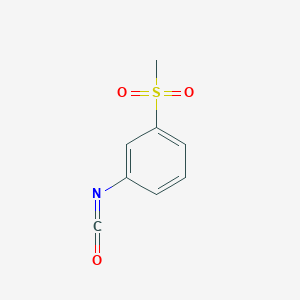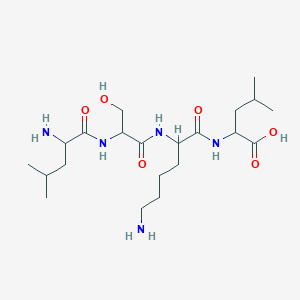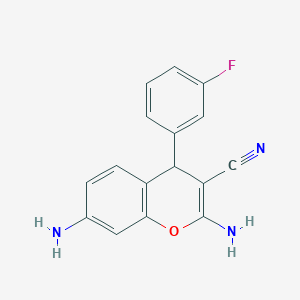
2,5-dibromo-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2,5-dibromo-N-(2,2,6,6-tétraméthylpipéridin-4-yl)benzène-1-sulfonamide est un composé organique complexe caractérisé par la présence d'atomes de brome, d'un cycle pipéridine et d'un groupe sulfonamide.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 2,5-dibromo-N-(2,2,6,6-tétraméthylpipéridin-4-yl)benzène-1-sulfonamide implique généralement plusieurs étapes. Une méthode courante commence par la bromation du benzène-1-sulfonamide pour introduire des atomes de brome aux positions 2 et 5. Les conditions réactionnelles impliquent souvent l'utilisation de solvants tels que le dichlorométhane et de catalyseurs comme le palladium sur carbone pour faciliter les réactions .
Méthodes de production industrielle
La production industrielle de ce composé peut utiliser des techniques de synthèse en continu pour améliorer l'efficacité et le rendement. Les systèmes en continu permettent un meilleur contrôle des conditions réactionnelles, conduisant à une pureté plus élevée et une qualité de produit constante .
Analyse Des Réactions Chimiques
Types de réactions
Le 2,5-dibromo-N-(2,2,6,6-tétraméthylpipéridin-4-yl)benzène-1-sulfonamide peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide de réactifs tels que le peroxyde d'hydrogène ou le permanganate de potassium.
Réduction : Les réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs tels que le borohydrure de sodium.
Substitution : Les atomes de brome peuvent être substitués par d'autres groupes fonctionnels à l'aide de nucléophiles tels que des amines ou des thiols.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent :
Agents oxydants : Peroxyde d'hydrogène, permanganate de potassium.
Agents réducteurs : Borohydrure de sodium, hydrure d'aluminium et de lithium.
Nucléophiles : Amines, thiols.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des acides sulfoniques, tandis que les réactions de substitution peuvent produire divers dérivés avec différents groupes fonctionnels .
Applications de la recherche scientifique
Le 2,5-dibromo-N-(2,2,6,6-tétraméthylpipéridin-4-yl)benzène-1-sulfonamide a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme bloc de construction dans la synthèse de molécules plus complexes.
Biologie : Étudié pour son potentiel en tant que sonde biochimique ou inhibiteur.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles, notamment ses activités antimicrobiennes et anticancéreuses.
Industrie : Utilisé dans le développement de matériaux et de polymères avancés
Mécanisme d'action
Le mécanisme d'action du 2,5-dibromo-N-(2,2,6,6-tétraméthylpipéridin-4-yl)benzène-1-sulfonamide implique son interaction avec des cibles moléculaires spécifiques. Le groupe sulfonamide peut former des liaisons hydrogène avec des molécules biologiques, tandis que les atomes de brome et le cycle pipéridine contribuent à sa réactivité globale et à son affinité de liaison. Ces interactions peuvent moduler diverses voies biochimiques, conduisant aux effets observés du composé .
Applications De Recherche Scientifique
2,5-dibromo-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers
Mécanisme D'action
The mechanism of action of 2,5-dibromo-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the bromine atoms and piperidine ring contribute to its overall reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Composés similaires
3,5-dibromo-2,2,6,6-tétraméthylpipéridin-4-one : Structure similaire mais sans groupe sulfonamide.
N1,N3-bis(2,2,6,6-tétraméthylpipéridin-4-yl)isophtalamide : Contient deux cycles pipéridine et un noyau isophtalamide.
N-butyl-2,2,6,6-tétraméthyl-4-pipéridinamine : Cycle pipéridine similaire mais substituants différents.
Unicité
Le 2,5-dibromo-N-(2,2,6,6-tétraméthylpipéridin-4-yl)benzène-1-sulfonamide est unique en raison de la combinaison d'atomes de brome, d'un cycle pipéridine et d'un groupe sulfonamide. Cette structure unique confère des propriétés chimiques et une réactivité spécifiques, ce qui la rend précieuse pour diverses applications dans la recherche et l'industrie .
Propriétés
Formule moléculaire |
C15H22Br2N2O2S |
|---|---|
Poids moléculaire |
454.2 g/mol |
Nom IUPAC |
2,5-dibromo-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide |
InChI |
InChI=1S/C15H22Br2N2O2S/c1-14(2)8-11(9-15(3,4)19-14)18-22(20,21)13-7-10(16)5-6-12(13)17/h5-7,11,18-19H,8-9H2,1-4H3 |
Clé InChI |
HXZJJAPZTBCFOV-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(CC(N1)(C)C)NS(=O)(=O)C2=C(C=CC(=C2)Br)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(cyclopropylcarbonyl)amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B12117504.png)



![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(m-tolyl)acetamide](/img/structure/B12117529.png)
![4-bromo-N-[(3-methylthiophen-2-yl)methyl]-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B12117532.png)

![1-({[4-(Trifluoromethoxy)phenoxy]acetyl}amino)cyclopentanecarboxylic acid](/img/structure/B12117540.png)



![3-Thiomorpholinecarboxylic acid, 6-[(4-methylphenyl)methyl]-5-oxo-](/img/structure/B12117567.png)
